(1-Fluorocyclobutyl)methanamine hydrochloride

描述

Overview of (1-Fluorocyclobutyl)methanamine Hydrochloride

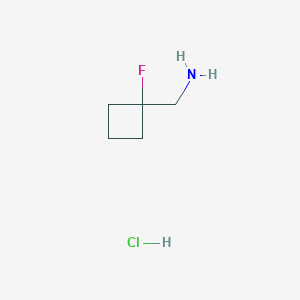

This compound is a fluorinated organic compound that belongs to the class of cycloalkylamine derivatives. The compound is officially registered under the Chemical Abstracts Service number 1462885-81-9 and is characterized by its distinctive molecular structure incorporating a four-membered cyclobutyl ring system. The molecular architecture of this compound features a fluorine atom directly attached to the cyclobutyl ring carbon, which also bears a methanamine substituent, creating a quaternary carbon center with unique steric and electronic properties.

The compound exhibits a molecular formula of C₅H₁₁ClFN, with the hydrochloride salt form providing enhanced stability and improved handling characteristics compared to the free base. The molecular weight of 139.6 grams per mole places this compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as "Cl.NCC1(F)CCC1", which clearly illustrates the cyclobutyl ring with fluorine substitution and the attached methanamine group.

Physical and chemical properties of this compound include specific storage requirements, with recommended storage temperatures ranging from -4°C for short-term storage to -20°C for extended preservation periods. The compound typically appears as a solid powder under standard conditions, and its water solubility is enhanced by the hydrochloride salt formation, making it suitable for various analytical and synthetic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁ClFN | |

| Molecular Weight | 139.6 g/mol | |

| Chemical Abstracts Service Number | 1462885-81-9 | |

| Physical State | Solid powder | |

| Storage Temperature | -4°C to -20°C |

Historical Context and Discovery

The development and characterization of this compound emerged within the broader context of fluorinated organic chemistry advancement during the late 20th and early 21st centuries. While specific historical documentation of this compound's initial synthesis and discovery is limited in the available literature, its development can be traced to the increasing interest in fluorinated building blocks for pharmaceutical applications. The compound appears in chemical databases and supplier catalogs as a research chemical, indicating its emergence as a valuable synthetic intermediate in recent decades.

The synthesis and study of fluorinated cyclobutyl derivatives gained momentum as researchers recognized the unique properties imparted by fluorine substitution in small ring systems. The strain inherent in four-membered rings, combined with the electronic effects of fluorine substitution, creates compounds with distinctive reactivity patterns and biological activity profiles. This compound represents part of a broader family of fluorinated amines that have become increasingly important in medicinal chemistry research.

The registration of this compound in major chemical databases and its availability through specialized chemical suppliers reflects the growing demand for such specialized fluorinated intermediates in academic and industrial research settings. The compound's inclusion in various chemical catalogs and research databases indicates its establishment as a recognized chemical entity within the scientific community, though comprehensive historical documentation of its specific discovery and early applications remains limited in publicly available sources.

Relevance in Contemporary Chemical Research

This compound has gained significant relevance in contemporary chemical research, particularly within the fields of medicinal chemistry and pharmaceutical development. The compound serves as a valuable building block for the synthesis of more complex molecular structures, leveraging the unique properties conferred by the combination of fluorine substitution and the strained cyclobutyl ring system. Research applications encompass its use as an intermediate in the preparation of bioactive compounds and as a model system for studying the effects of fluorine incorporation on molecular properties.

The fluorine atom in the cyclobutyl position provides several advantageous characteristics that make this compound particularly valuable in drug discovery efforts. Fluorine substitution often enhances metabolic stability, modifies lipophilicity, and can influence biological activity through electronic and steric effects. The cyclobutyl ring system itself contributes conformational constraints that can be exploited in the design of selective receptor ligands and enzyme inhibitors.

Current research applications of this compound extend to its use in synthetic methodologies for creating fluorinated pharmaceutical intermediates. The compound's availability from multiple chemical suppliers with purities typically ranging from 95% to 97% indicates its established role in research applications. Studies involving this compound often focus on its utility in medicinal chemistry programs where fluorinated amines are required as building blocks for drug candidate synthesis.

The compound's relevance is further evidenced by its inclusion in specialized chemical libraries and research collections maintained by pharmaceutical companies and academic institutions. Its use in contemporary research reflects the broader trend toward incorporating fluorinated motifs in drug design, where the strategic placement of fluorine atoms can significantly impact pharmacological properties including bioavailability, selectivity, and metabolic stability.

| Research Application | Description | Relevance |

|---|---|---|

| Pharmaceutical Intermediates | Building block for drug synthesis | High |

| Medicinal Chemistry | Fluorinated amine incorporation | High |

| Synthetic Methodology | Model compound for fluorination studies | Moderate |

| Chemical Biology | Probe molecule development | Emerging |

Scope and Objectives of the Review

This comprehensive review of this compound aims to provide a thorough examination of the current state of knowledge regarding this important fluorinated organic compound. The primary objective is to consolidate available information about the compound's chemical properties, structural characteristics, and research applications while identifying areas where further investigation may be warranted. The review encompasses detailed analysis of the compound's molecular structure, physical and chemical properties, and its role in contemporary chemical research.

The scope of this review includes examination of the compound's chemical identity, structural features, and the unique properties that arise from the combination of fluorine substitution and cyclobutyl ring strain. Particular attention is given to understanding how these structural elements contribute to the compound's utility in various research applications, especially within pharmaceutical and medicinal chemistry contexts. The review also addresses the compound's availability, specifications, and handling considerations that are relevant to researchers working with this material.

Specific objectives include providing a comprehensive overview of the compound's basic chemical properties, examining its relevance within the broader context of fluorinated organic chemistry, and identifying the key research areas where this compound has found application. The review aims to serve as a valuable resource for researchers considering the use of this compound in their work, providing essential information about its characteristics and potential applications.

The review methodology involves systematic examination of available chemical databases, supplier specifications, and research literature to compile the most current and accurate information about this compound. While recognizing limitations in the available historical and mechanistic data, the review strives to present a balanced and comprehensive assessment of what is currently known about this compound and its significance in contemporary chemical research endeavors.

| Review Section | Objective | Expected Outcome |

|---|---|---|

| Chemical Properties | Comprehensive property analysis | Complete property profile |

| Research Applications | Current usage documentation | Application database |

| Structural Analysis | Molecular characteristic examination | Structure-property relationships |

| Future Directions | Research gap identification | Research recommendations |

属性

IUPAC Name |

(1-fluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWPMGNAIUPAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462885-81-9 | |

| Record name | (1-fluorocyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1-Fluorocyclobutyl)methanamine hydrochloride is a synthetic compound characterized by a cyclobutane ring substituted with a fluorine atom and a methanamine moiety. This unique structure enhances its potential biological activity, making it an interesting subject for research in medicinal chemistry. The hydrochloride form is utilized to improve solubility and stability, which are critical for biological applications.

The compound's reactivity is influenced by its functional groups. The amine group allows for participation in nucleophilic substitution reactions, while the fluorine atom can modify electrophilic characteristics. This combination may lead to interactions with various biological targets, including receptors and enzymes involved in neurotransmission.

Biological Activity

Research indicates that this compound may exhibit significant biological activity due to its structural properties. The following table summarizes some relevant compounds that share structural similarities and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Aminocyclobutane | Cyclobutane derivative | Potential neuroactive effects |

| Cyclopropylmethanamine | Cyclopropane derivative | Antidepressant-like activity |

| 2-Fluoropropylamine | Propylamine derivative | Involved in neurotransmitter modulation |

The presence of the fluorine atom in this compound may enhance its biological activity compared to non-fluorinated analogs, as fluorine is known to influence pharmacokinetics and receptor binding affinities.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

- Neurotransmitter Modulation : Research has shown that fluorinated amines can modulate neurotransmitter systems, potentially leading to therapeutic effects in neuropsychiatric disorders. For instance, compounds like cyclopropylmethanamine have demonstrated antidepressant-like effects in animal models, suggesting that this compound may have similar properties .

- Receptor Interaction : A study highlighted the interaction of fluorinated compounds with various receptors involved in neurotransmission. Specifically, the binding affinity of these compounds to serotonin and dopamine receptors was assessed, indicating potential applications in treating mood disorders .

- Toxicity and Safety Profile : While the pharmacological potential is promising, understanding the toxicity profile is crucial. Preliminary toxicity assessments of structurally related compounds suggest that careful evaluation is necessary to ensure safety in clinical applications .

相似化合物的比较

1-[1-(2-Chloro-4-Fluorophenyl)Cyclopentyl]Methanamine Hydrochloride

- Structure : Cyclopentane ring substituted with a 2-chloro-4-fluorophenyl group and a methanamine hydrochloride moiety.

- Key Differences: Larger cyclopentane ring (vs. cyclobutane in the target compound), reducing ring strain but increasing lipophilicity.

- Applications : Likely used in ligand design for targets requiring aromatic interactions (e.g., enzyme active sites) .

[1-(Cyclobutylmethyl)Cyclopropyl]Methanamine Hydrochloride

- Structure : Combines a cyclopropane ring (high ring strain) with a cyclobutylmethyl group.

- Key Differences :

- Applications: Potential use in probing steric effects in receptor binding studies.

(1-(3-(Trifluoromethyl)Phenyl)Cyclobutyl)Methanamine Hydrochloride

- Structure : Cyclobutane ring substituted with a 3-(trifluoromethyl)phenyl group.

- Key Differences :

- Trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine.

- Molecular weight (265.7 g/mol ) is nearly double that of the target compound.

- Applications : Suitable for hydrophobic binding pockets in drug targets .

[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Methanamine Hydrochloride

- Structure : Thiazole heterocycle with a 4-chlorophenyl substituent.

- Key Differences :

- Applications : Common in antimicrobial or kinase inhibitor research.

Physicochemical and Structural Analysis

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Ring System | Notable Properties |

|---|---|---|---|---|

| (1-Fluorocyclobutyl)methanamine HCl | 139.6 | Fluorine | Cyclobutane | Moderate polarity, strained ring |

| 1-(3-(Trifluoromethyl)phenyl) derivative | 265.7 | Trifluoromethylphenyl | Cyclobutane | High lipophilicity, metabolic stability |

| [2-(4-Chlorophenyl)thiazole] derivative | 261.17 | Chlorophenyl, thiazole | Thiazole | Aromatic π-system, hydrogen bonding |

| Phenoxybenzamine HCl (Control) | 340.3 | Phenoxy, benzyl | Benzene | High molecular weight, clinical use |

Functional and Application-Based Comparison

- Reactivity: The fluorine atom in the target compound may participate in dipole-dipole interactions and hydrogen bonding, unlike non-polar substituents (e.g., methyl groups) . Thiazole derivatives () exhibit heterocyclic reactivity, enabling nucleophilic substitution at sulfur or nitrogen sites.

- Pharmacological Potential: Fluorocyclobutane derivatives are explored for PET imaging due to fluorine-18 isotopes, whereas trifluoromethylated analogs are optimized for oral bioavailability . Phenoxybenzamine (), a benzenemethanamine derivative, is clinically used as an α-adrenergic antagonist, highlighting the pharmacological versatility of methanamine scaffolds .

准备方法

Reduction and Ammoniation of Fluorocyclobutyl Carboxylic Acid Derivatives

A robust and scalable method involves the use of 1-fluorocyclobutane carboxylic acid or related esters as starting materials, followed by reduction to the corresponding alcohol or aldehyde, then conversion to the amine, and finally salt formation with hydrochloric acid.

-

Reduction: The carboxylic acid or ester is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4), borane complexes (borane-THF or borane-dimethyl sulfide), or sodium borohydride in the presence of boron trifluoride etherate to obtain the corresponding fluorocyclobutyl alcohol or aldehyde intermediate.

Ammoniation: The intermediate is then converted to the amine via reductive amination or nucleophilic substitution, often involving reagents such as hydrazine hydrate or ammonia under controlled conditions.

Salt Formation: The free amine is treated with hydrochloric acid (often in methanol or ether) to yield the hydrochloride salt, improving compound stability and crystallinity.

-

- Reduction with LiAlH4 in diethyl ether at 0–30 °C for 2 hours.

- Ammoniation using hydrazine hydrate at 45 °C for 2 hours.

- Salt formation by adding 6M HCl in methanol at pH 2–3, followed by concentration under reduced pressure.

-

- Overall yields for the three-step process can exceed 60%, with purity levels above 95% after purification.

- Purification methods include crystallization and extraction with organic solvents.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reduction | LiAlH4, diethyl ether, 0–30 °C, 2 h | ~100 | >95 | Colorless liquid intermediate |

| Ammoniation | Hydrazine hydrate, methanol, 45 °C, 2 h | ~73 | >95 | White solid amine intermediate |

| Salt Formation | 6M HCl in methanol, pH 2–3, RT | ~85 | >99 (HPLC) | Final hydrochloride salt, white solid |

(Data adapted from patent CN111217709A with detailed experimental conditions)

Hydrogenation of Nitrile Precursors

Another common synthetic route involves the catalytic hydrogenation of nitrile precursors such as 1-(fluorocyclobutyl)carbonitrile to the primary amine, followed by salt formation.

-

- The nitrile is subjected to hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel silicate under mild conditions (room temperature to moderate heating).

- Hydrogen gas is used as the reducing agent.

- The resulting primary amine is then converted to the hydrochloride salt by treatment with HCl in ether or methanol.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitrile Hydrogenation | H2, Ni-Si catalyst, RT, 12 h | ~75 | >95 | Efficient conversion to amine |

| Salt Formation | HCl/Et2O, 0 °C | ~85 | 99 (HPLC) | High purity hydrochloride salt |

-

- Purity is validated by HPLC (>95%).

- LC-MS confirms molecular weight with expected m/z for [C5H10ClFN]+.

- NMR (¹H NMR in methanol-d4) shows characteristic peaks for aromatic and cyclobutyl protons.

- FT-IR spectra confirm N-H and C-F functional groups.

(Data summarized from Benchchem product methodology and research literature)

Analytical Characterization and Purity Validation

To ensure the structural integrity and purity of this compound, multiple spectroscopic and chromatographic techniques are employed:

-

- Aromatic or cyclobutyl protons appear in the δ 1.1–4.2 ppm range, with methylene (-CH2NH2) signals around δ 3.2–4.2 ppm.

- Multiplet patterns confirm ring substitution and amine presence.

-

- Molecular ion peak [M+H]+ observed at expected m/z values (e.g., 132.07 for C5H11FN).

-

- N-H stretching vibrations near 3300 cm⁻¹.

- C-F stretching vibrations around 1200–1250 cm⁻¹.

High-Performance Liquid Chromatography (HPLC):

- Used for purity assessment, typically showing >95% purity for synthesized batches.

Industrial Considerations and Scale-Up

Large-scale production involves automated reactors with precise control of temperature, pressure, and reagent addition rates to maximize yield and purity.

Purification steps such as crystallization and drying are optimized to obtain the hydrochloride salt in stable, high-purity form suitable for pharmaceutical applications.

The avoidance of fluoromethylation by-products is critical; thus, reaction conditions are carefully selected to minimize side reactions, as demonstrated in recent patent literature.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Reduction & Ammoniation | 1-Fluorocyclobutane carboxylic acid | LiAlH4 reduction, hydrazine hydrate, HCl salt | >60 | >95 | High purity, scalable | Requires careful hydride handling |

| Catalytic Hydrogenation of Nitrile | 1-(Fluorocyclobutyl)carbonitrile | H2, Ni-Si catalyst, HCl salt formation | ~75-85 | >95 | Mild conditions, straightforward | Catalyst cost, hydrogen handling |

常见问题

Q. What are the optimal synthetic routes for (1-Fluorocyclobutyl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting fluorinated cyclobutane derivatives with methanamine under controlled conditions. For example, fluorophenylcyclobutane reacts with methanamine in the presence of a solvent (e.g., dichloromethane) and a catalyst (e.g., palladium-based catalysts) to form the cyclobutylmethanamine core, followed by HCl salt formation . Key parameters include temperature (20–50°C), reaction time (12–24 hours), and stoichiometric ratios. Purification via crystallization or chromatography ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to verify the fluorocyclobutyl group and amine proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity, while mass spectrometry (ESI-MS) confirms molecular weight (MW: 139.6 g/mol, C₅H₁₁ClFN) . X-ray crystallography may resolve stereochemical ambiguities in advanced studies .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

The fluorine atom enhances electron-withdrawing effects, increasing the compound’s thermal stability (decomposition >200°C) and resistance to oxidation. It also modulates pKa of the amine group (~9.5–10.5), affecting solubility in polar solvents (e.g., water: <1 mg/mL; DMSO: >50 mg/mL). Fluorine’s electronegativity facilitates selective reactions, such as nucleophilic substitutions or cross-coupling in derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Comparative pharmacological assays (e.g., radioligand binding, enzymatic inhibition) under standardized conditions (pH 7.4, 37°C) are essential. For instance, fluorinated analogs may show higher binding affinity to serotonin receptors (Ki < 100 nM) compared to non-fluorinated derivatives due to improved lipophilicity (logP ~1.2). Dose-response curves and molecular docking simulations help validate target specificity .

Q. How can reaction mechanisms involving the fluorocyclobutyl group be elucidated?

Isotopic labeling (e.g., ¹⁸F or ²H) combined with kinetic studies tracks reaction pathways. For example, in Suzuki-Miyaura coupling, the fluorocyclobutyl group acts as a directing moiety, stabilizing transition states via hyperconjugation. Density Functional Theory (DFT) calculations model intermediates and activation energies (ΔG‡ ~20–25 kcal/mol) .

Q. What methodologies optimize enantiomeric purity in chiral derivatives of this compound?

Chiral resolution via diastereomeric salt formation (e.g., using (-)-di-p-toluoyl-D-tartaric acid) achieves >98% enantiomeric excess (ee). Asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) are alternatives. HPLC with chiral columns (Chiralpak AD-H) monitors purity .

Q. How do storage conditions impact the compound’s long-term stability?

Stability studies under ICH guidelines show degradation <2% over 24 months when stored at -20°C in amber vials with desiccants. Accelerated degradation at 40°C/75% RH reveals hydrolysis of the amine-HCl salt as the primary pathway, detectable via HPLC-MS. Lyophilization or nitrogen-blanketed storage mitigates moisture and oxygen exposure .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 139.6 g/mol | ESI-MS |

| Melting Point | 180–185°C (decomp.) | DSC |

| Solubility (DMSO) | >50 mg/mL | USP <921> |

| logP (octanol/water) | 1.2 | Shake-flask |

Table 2: Comparative Bioactivity of Fluorinated Analogs

| Compound | Target Receptor | Ki (nM) | logP |

|---|---|---|---|

| (1-Fluorocyclobutyl)methanamine HCl | 5-HT₂A | 85 | 1.2 |

| (1-Chlorocyclobutyl)methanamine HCl | 5-HT₂A | 220 | 1.8 |

| Non-fluorinated analog | 5-HT₂A | 450 | 0.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。